N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 4-acetamidophenyl derivative, followed by the introduction of the pyrido[1,2-a][1,3,5]triazin-2-yl group through a series of nucleophilic substitution reactions. The final step often involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic or heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-mercaptoacetamide
- 4-acetamidophenyl-2-thioacetamide
- Pyrido[1,2-a][1,3,5]triazin-2-yl derivatives
Uniqueness
N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
N-(4-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that includes an acetamide group and a pyrido-triazine moiety, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Element | Symbol | Quantity |
---|---|---|
Carbon | C | 13 |
Hydrogen | H | 12 |
Nitrogen | N | 4 |
Oxygen | O | 2 |
Sulfur | S | 1 |
The compound is characterized by moderate solubility in organic solvents and exhibits solid-state properties at room temperature.
This compound is believed to exert its biological effects through interactions with specific enzymes or receptors. These interactions can modulate cellular signaling pathways and enzymatic activities, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit enzymes such as cholinesterases and cyclooxygenases (COX), which are critical in various physiological processes and disease mechanisms .
Biological Activity and Research Findings
Recent studies have explored the biological activity of compounds related to this compound. Here are key findings:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in vitro. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit urease and other enzymes. Molecular docking studies suggest that the binding affinity of these compounds to target enzymes is influenced by their structural features, including hydrogen bonding interactions .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Urease Inhibition
A series of acetamide derivatives were synthesized and tested for urease inhibition. Among them, compounds similar to this compound showed promising results with IC50 values indicating effective inhibition compared to standard drugs used in clinical settings.
Case Study 2: Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines. This effect appears to be mediated by the activation of intrinsic apoptotic pathways.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)18-12-5-7-13(8-6-12)19-15(24)10-26-16-20-14-4-2-3-9-22(14)17(25)21-16/h2-9H,10H2,1H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVIUIVKNFKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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